molecular formula C13H9NO4 B6388865 5-(4-Carboxyphenyl)picolinic acid CAS No. 1261898-79-6

5-(4-Carboxyphenyl)picolinic acid

Cat. No.: B6388865
CAS No.: 1261898-79-6
M. Wt: 243.21 g/mol
InChI Key: AZLXXSWHGWPOAR-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)picolinic acid is an organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent . It contains a total of 28 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 Pyridine .


Synthesis Analysis

The synthesis of coordination compounds using this compound has been reported . The compound was used as a pyridine-carboxylate ligand to react with relevant metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed . The compound crystallizes in the triclinic space group P 1̅ and the asymmetric unit of the crystal structure contains two independent C 13 H 9 NO 5 molecules .


Chemical Reactions Analysis

This compound has been used in the synthesis of new coordination polymers . The compound reacts with its relevant metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine under different reaction conditions to produce new coordination polymers .


Physical and Chemical Properties Analysis

This compound is a white solid that is soluble in water . It has a molar mass of 123.111 g·mol −1 .

Scientific Research Applications

Synthesis of Metal–Organic and Supramolecular Networks

5-(4-Carboxyphenyl)picolinic acid serves as a semirigid building block in the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. Its use has led to the synthesis of novel coordination compounds with varied structural complexities, which include 3D metal–organic frameworks (MOFs) and 1D to 2D coordination polymers. These structures display unique topological features and have potential applications in various fields like catalysis and materials science (Gu et al., 2017).

Antimicrobial Activities and DNA Interactions

Derivatives of picolinic acid, including this compound, have been characterized for their antimicrobial activities. They exhibit significant activity against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds are studied for their interactions with DNA, providing insights into their potential therapeutic applications and mechanisms of action (Tamer et al., 2018).

Photocatalytic Activity in Coordination Polymers

Coordination polymers derived from this compound have been investigated for their photocatalytic activities. These materials show promise in environmental applications, such as the degradation of dye pollutants, showcasing the catalytic potential of these compounds (Gu et al., 2017).

Luminescence and Sensing Applications

Picolinate-based ligands, including this compound, are integral in the synthesis of robust and luminescent coordination polymers. These materials demonstrate high selectivity and sensitivity in the detection of nitroaromatic compounds and metal ions like Fe3+. Their stable structural and emissive properties make them suitable for applications in sensing and optics (Jornet-Mollá et al., 2021).

Catalyst Support for Nanoparticles

This compound-based metal-organic frameworks (MOFs) have been explored for their multifunctional properties. These materials can act as highly sensitive fluorescent sensors and as supports for catalytic nanoparticles. Their applications extend to sensing, catalysis, and potentially other technological fields (Xu et al., 2017).

Mechanism of Action

Future Directions

The use of 5-(4-Carboxyphenyl)picolinic acid in the synthesis of new coordination polymers suggests potential applications in the field of materials science . Additionally, the compound’s ability to form coordination polymers with different metal ions could be explored further . The compound could also be studied for its potential applications in sensing or catalytic reactions .

Properties

IUPAC Name

5-(4-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXXSWHGWPOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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